FABP4/5 Inhibitory Potential vs. Closest Analogues
The parent patent (US 9,353,102 B2) classifies non‑annulated thiophenylamides, including compounds structurally adjacent to CAS 863444‑04‑6, as dual FABP4/5 inhibitors with potential for treating metabolic and inflammatory diseases [1]. However, no specific IC₅₀, Kᵢ, or cellular activity data are disclosed for this precise compound. The closest analogue with publicly reported data, N‑(1,1‑dioxido‑2,3‑dihydrothiophen‑3‑yl)‑N‑(2‑ethylphenyl)‑2‑thiophenecarboxamide (CHEBI:108372), demonstrates FABP4/5 binding as evidenced by its inclusion in the same patent family, but direct numerical comparisons cannot be made.
| Evidence Dimension | FABP4/5 inhibition |
|---|---|
| Target Compound Data | Data not available. |
| Comparator Or Baseline | Closest analogue: N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-N-(2-ethylphenyl)-2-thiophenecarboxamide (CHEBI:108372); Quantitative data not available. |
| Quantified Difference | Cannot be calculated. |
| Conditions | Patent family US 9,353,102 B2; no assay data publicly linked to CAS 863444-04-6. |
Why This Matters
Without disclosed potency values, procurement decisions must rely on structural analogy; the 4-methoxybenzamide moiety may confer distinct ADME or selectivity features relative to heterocyclic carboxamides, but this remains unverified.
- [1] Kuehne, H., et al. (2015). Non-annulated thiophenylamides. US Patent 9,353,102 B2. View Source
- [2] ChEBI. CHEBI:108372 – N-(1,1-dioxo-2,3-dihydrothiophen-3-yl)-N-(2-ethylphenyl)-2-thiophenecarboxamide. View Source
